molecular formula C10H8O5 B11894729 7,8-Dihydroxy-5-methoxy-2H-chromen-2-one

7,8-Dihydroxy-5-methoxy-2H-chromen-2-one

Katalognummer: B11894729
Molekulargewicht: 208.17 g/mol
InChI-Schlüssel: BBGLRBGNYGPYSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,8-Dihydroxy-5-methoxy-2H-chromen-2-one is a derivative of coumarin, a class of naturally occurring compounds known for their wide range of biological activities. This compound is characterized by the presence of hydroxyl and methoxy groups on the chromen-2-one structure, which contribute to its unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dihydroxy-5-methoxy-2H-chromen-2-one typically involves the selective cleavage of methylene bridges in naturally occurring methoxylated coumarins. One common method uses lead tetraacetate for the acetoxylation of the methylenedioxy group . The starting material, often a natural coumarin like sabandin, is prepared from readily available sources such as parsley and dill seed extracts .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. The use of green solvents and catalysts is increasingly being adopted to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

7,8-Dihydroxy-5-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while reduction can yield dihydroxy derivatives .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 7,8-Dihydroxy-5-methoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It exerts its effects primarily through the modulation of oxidative stress and inflammation pathways. The compound can inhibit the activity of enzymes involved in the production of reactive oxygen species (ROS), thereby reducing oxidative damage . Additionally, it can modulate signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7,8-Dihydroxy-5-methoxy-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of hydroxyl and methoxy groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications .

Eigenschaften

Molekularformel

C10H8O5

Molekulargewicht

208.17 g/mol

IUPAC-Name

7,8-dihydroxy-5-methoxychromen-2-one

InChI

InChI=1S/C10H8O5/c1-14-7-4-6(11)9(13)10-5(7)2-3-8(12)15-10/h2-4,11,13H,1H3

InChI-Schlüssel

BBGLRBGNYGPYSG-UHFFFAOYSA-N

Kanonische SMILES

COC1=C2C=CC(=O)OC2=C(C(=C1)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.